molecular formula C11H8BrFN2O2S B13929227 [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 918341-96-5

[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid

Cat. No.: B13929227
CAS No.: 918341-96-5
M. Wt: 331.16 g/mol
InChI Key: ATAPYPCZZFOUDF-UHFFFAOYSA-N
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Description

[2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, which can significantly influence its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.

    Substitution Reactions:

    Coupling Reactions: The phenylamino group can be introduced via coupling reactions, such as the Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can target the bromo and fluoro substituents on the phenyl ring.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, thiazole derivatives are known for their diverse activities, including antibacterial, antifungal, and antiviral properties. This compound may be studied for its potential biological activities and interactions with various biomolecules.

Medicine

In medicine, thiazole derivatives have been investigated for their therapeutic potential. This compound could be explored for its efficacy in treating various diseases, particularly those involving microbial infections or inflammation.

Industry

Industrially, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromo and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    [6-(4-Bromo-phenyl)-imidazo[2,1-b]thiazol-3-yl]-acetic acid: This compound shares a similar thiazole ring structure but differs in the substitution pattern.

    2-Bromo-4-fluorobenzoic acid: This compound has a similar bromo and fluoro substitution on the phenyl ring but lacks the thiazole moiety.

Uniqueness

The uniqueness of [2-(4-Bromo-3-fluoro-phenylamino)-thiazol-4-yl]-acetic acid lies in its specific substitution pattern and the presence of both the thiazole ring and the phenylamino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

918341-96-5

Molecular Formula

C11H8BrFN2O2S

Molecular Weight

331.16 g/mol

IUPAC Name

2-[2-(4-bromo-3-fluoroanilino)-1,3-thiazol-4-yl]acetic acid

InChI

InChI=1S/C11H8BrFN2O2S/c12-8-2-1-6(3-9(8)13)14-11-15-7(5-18-11)4-10(16)17/h1-3,5H,4H2,(H,14,15)(H,16,17)

InChI Key

ATAPYPCZZFOUDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=CS2)CC(=O)O)F)Br

Origin of Product

United States

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